molecular formula C8H7N3S B1270367 N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 3530-62-9

N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1270367
CAS No.: 3530-62-9
M. Wt: 177.23 g/mol
InChI Key: BHJAUMXRPZNJEI-UHFFFAOYSA-N
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Description

N-phenyl-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C8H7N3S. It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom.

Mechanism of Action

Target of Action

N-phenyl-1,3,4-thiadiazol-2-amine has been found to interact with several targets. One of the primary targets is the inosine monophosphate dehydrogenase (IMPDH) enzyme . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of cancer cells and the replication of certain viruses . Another target is the focal adhesion kinase (FAK) , which plays a significant role in cell adhesion and migration, processes that are critical in cancer metastasis .

Mode of Action

The compound exerts its activity by interacting with its targets and causing significant changes. For instance, it acts as an inhibitor of the IMPDH enzyme , disrupting the synthesis of guanosine nucleotides. This disruption can inhibit the proliferation of cancer cells and the replication of certain viruses . In the case of FAK, this compound targets the ATP-binding pocket of the enzyme , potentially disrupting its function and affecting cell adhesion and migration .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting the IMPDH enzyme, it disrupts the de novo synthesis of guanosine nucleotides . This disruption can affect various downstream processes, including DNA replication and RNA transcription, which are critical for cell proliferation and viral replication . By targeting FAK, it can also impact the signaling pathways involved in cell adhesion and migration .

Result of Action

The action of this compound can result in significant molecular and cellular effects. By inhibiting the IMPDH enzyme, it can potentially halt the proliferation of cancer cells and the replication of certain viruses . By targeting FAK, it may disrupt cell adhesion and migration, processes that are critical in cancer metastasis .

Biochemical Analysis

Biochemical Properties

N-phenyl-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing inflammation by inhibiting the activity of pro-inflammatory cytokines .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . For example, its binding to bacterial enzymes involved in cell wall synthesis leads to the inhibition of bacterial growth . Additionally, this compound can activate or inhibit certain transcription factors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and antibacterial activities . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound can modulate the activity of enzymes involved in detoxification processes, enhancing the cell’s ability to manage oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For example, the compound can be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its biological activity . Additionally, this compound can be directed to organelles such as the mitochondria, where it impacts cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, and NMR spectroscopy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, significantly reducing reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .

Scientific Research Applications

N-phenyl-1,3,4-thiadiazol-2-amine has numerous applications in scientific research:

Comparison with Similar Compounds

N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

  • 5-phenyl-1,3,4-thiadiazol-2-amine
  • N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine
  • N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

N-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAUMXRPZNJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354254
Record name N-phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3530-62-9
Record name N-phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-1,3,4-thiadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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